molecular formula C15H17NO B279489 N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine

N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine

Cat. No. B279489
M. Wt: 227.3 g/mol
InChI Key: GKTCMQNRRHIIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine, also known as ANMA, is a chemical compound that belongs to the class of tertiary amines. ANMA has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

Mechanism of Action

The exact mechanism of action of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine is not fully understood. However, it is believed to act through the inhibition of inflammatory mediators such as prostaglandins and cytokines. N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been shown to have a range of biochemical and physiological effects. In animal models, N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been reported to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function and memory. N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has also been shown to have a positive effect on the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield and purity of the compound can be improved through optimization of the reaction conditions. N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has also been shown to have a range of pharmacological activities, making it a useful tool for studying various biological processes.
However, there are also some limitations associated with the use of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain studies. In addition, N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been shown to have some toxicity in animal models, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of new analogs of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanism of action of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine, which may lead to the development of new drugs for the treatment of various diseases. Finally, the potential use of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine as a starting material for the synthesis of other compounds with potential therapeutic applications should also be explored.

Synthesis Methods

N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine can be synthesized through a multi-step reaction process involving the reaction of 2-methoxy-1-naphthylmethyl chloride with allylamine in the presence of a base such as potassium carbonate. The product is then purified through column chromatography to obtain the final compound. The synthesis of N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been reported in various research articles, and the yield and purity of the compound can be improved through optimization of the reaction conditions.

Scientific Research Applications

N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities in various animal models. N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has also been reported to have a positive effect on cognitive function and memory in mice. In addition, N-allyl-N-[(2-methoxy-1-naphthyl)methyl]amine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C15H17NO/c1-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17-2/h3-9,16H,1,10-11H2,2H3

InChI Key

GKTCMQNRRHIIIJ-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC=C

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC=C

Origin of Product

United States

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